Cas no 1094318-26-9 (4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile)

4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile 化学的及び物理的性質
名前と識別子
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- 4-(2-(chloromethyl)oxazol-5-yl)benzonitrile
- 4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile
- 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile
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- MDL: MFCD11182417
- インチ: 1S/C11H7ClN2O/c12-5-11-14-7-10(15-11)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2
- InChIKey: DRIHTYRPTAJGOS-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=C(C2OC(CCl)=NC=2)C=C1
じっけんとくせい
- Color/Form: NA
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 373.2±32.0 °C at 760 mmHg
- フラッシュポイント: 192.2±30.7 °C
4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM469466-1g |
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |
1094318-26-9 | 95%+ | 1g |
$*** | 2023-04-03 | |
Enamine | EN300-88726-1.0g |
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |
1094318-26-9 | 95% | 1.0g |
$999.0 | 2023-02-11 | |
Enamine | EN300-88726-10.0g |
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |
1094318-26-9 | 95% | 10.0g |
$4299.0 | 2023-02-11 | |
Enamine | EN300-88726-0.25g |
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |
1094318-26-9 | 95% | 0.25g |
$494.0 | 2023-09-01 | |
Enamine | EN300-88726-5.0g |
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |
1094318-26-9 | 95% | 5.0g |
$2899.0 | 2023-02-11 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01090299-1g |
4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile |
1094318-26-9 | 95% | 1g |
¥3717.0 | 2023-04-06 | |
Enamine | EN300-88726-0.5g |
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |
1094318-26-9 | 95% | 0.5g |
$780.0 | 2023-09-01 | |
Enamine | EN300-88726-5g |
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |
1094318-26-9 | 95% | 5g |
$2900.0 | 2023-09-01 | |
Aaron | AR019ROC-2.5g |
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |
1094318-26-9 | 95% | 2.5g |
$2719.00 | 2023-12-16 | |
Aaron | AR019ROC-10g |
4-[2-(chloromethyl)-1,3-oxazol-5-yl]benzonitrile |
1094318-26-9 | 95% | 10g |
$5937.00 | 2023-12-16 |
4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Shachi Mittal Analyst, 2019,144, 2635-2642
4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrileに関する追加情報
Professional Introduction to 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile (CAS No. 1094318-26-9)
4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile, with the chemical formula corresponding to its CAS number 1094318-26-9, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic nitrile derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a benzonitrile moiety linked to an oxazole ring, which is further substituted with a chloromethyl group. This specific arrangement of functional groups makes it a versatile intermediate for the synthesis of various pharmacologically active molecules.
The oxazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which contributes to the compound's overall reactivity and biological activity. The presence of the chloromethyl group introduces a reactive site for further functionalization, enabling the synthesis of more complex derivatives. These characteristics make 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile a valuable building block in the development of new drugs.
In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. Oxazoles have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The benzonitrile moiety further enhances the pharmacological potential by contributing to electron-withdrawing effects and facilitating interactions with biological targets. The combination of these structural features makes 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile a promising candidate for further investigation.
One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies with improved efficacy and reduced side effects. The chloromethyl group in 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile provides a handle for introducing additional functional groups that can enhance binding affinity to kinase targets.
Recent studies have demonstrated the effectiveness of oxazole-based compounds in inhibiting specific kinases. For instance, derivatives of oxazole have been shown to inhibit tyrosine kinases, which are overactive in many types of cancer. The benzonitrile group contributes to the binding interactions by forming hydrogen bonds and participating in π-stacking interactions with the kinase active site. These interactions are critical for achieving high affinity and selectivity.
The synthetic pathways for 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile have also been optimized for efficiency and scalability. Researchers have developed methods that allow for the rapid and high-yield synthesis of this compound, making it more accessible for medicinal chemistry applications. These synthetic strategies often involve multi-step reactions that incorporate functional group transformations such as nucleophilic substitution and cyclization reactions.
In addition to its applications in kinase inhibition, 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile has shown potential in other therapeutic areas. For example, it has been investigated as a precursor for the synthesis of compounds with antiviral properties. The oxazole ring and benzonitrile moiety can be modified to target viral proteases and other essential viral enzymes, thereby inhibiting viral replication.
The development of new antiviral drugs is particularly relevant in light of recent global health challenges. Compounds like 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile offer a starting point for designing molecules that can effectively combat viral infections without significant side effects. By leveraging the reactivity of the chloromethyl group and the biological activity of the oxazole ring, researchers can create novel antiviral agents with improved pharmacokinetic profiles.
The role of computational chemistry in designing derivatives of 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile cannot be overstated. Advanced computational methods allow researchers to predict the biological activity of different derivatives before they are synthesized experimentally. This approach saves time and resources by identifying promising candidates early in the drug discovery process.
Molecular modeling techniques such as docking studies and quantum mechanical calculations have been used to understand how 4-2-(chloromethyl)-1,3-oxazol-5-ylbenzonitrile interacts with biological targets at the molecular level. These studies provide insights into the structural features that contribute to its activity and guide the design of more potent derivatives.
The future prospects for 4-2-(chloromethyl)-1,3-oxtaxol - 5 - ylbenzonntrille (CAS No .10943 - 18 -26 -9 ) strong > are promising . As research continues , it is likely that new applications will be discovered . The compound's versatility as an intermediate makes it a valuable tool for synthesizing a wide range of pharmacologically active molecules . Additionally , advances in synthetic chemistry and computational methods will further enhance its utility in drug discovery efforts . p > < p > In conclusion , 4 - 2 - ( chlor om ethyl ) - 1 , 3 - o x az ol - 5 - ylbe nzon i tr ile ( C A S N o . 10943 18 -26 -9 ) is a significant compound with diverse applications i n pharma ceutical chemistry . Its unique structural properties make it a valuable building block f or synthesizing new dr ugs targeting various diseases , including cancer an d viral infections . With continued research an d development , this compoun d is poised t o play an increasingly important role i n m ed icine an d biotechnology . p >
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